3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a novel compound belonging to the oxadiazole family, which consists of five-membered heterocycles containing two nitrogen atoms and one oxygen atom. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety is known for its diverse applications in drug discovery, including anticancer, antimicrobial, and anti-inflammatory properties.
The compound is classified as a substituted oxadiazole, specifically a 1,2,4-oxadiazole derivative. Oxadiazoles are recognized for their bioisosteric properties and have been extensively studied for their pharmacological potential. The specific structure of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole suggests that it may exhibit unique interactions within biological systems due to the presence of both azetidine and cyclopropyl groups.
The synthesis of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can be achieved through various methods. A common approach involves the cyclization of amidoximes with carboxylic acid derivatives under acidic or basic conditions. Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields.
The molecular structure of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds. Characteristic peaks in NMR spectra indicate the presence of specific functional groups, while IR spectra provide information on bond types through characteristic absorption bands .
The reactivity of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can be explored through various chemical transformations:
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. For 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole:
The physical properties of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions and reactivity towards common reagents used in organic synthesis.
The applications of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole span various fields:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry, first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides [7] [10]. This five-membered ring containing one oxygen and two nitrogen atoms remained largely unexplored until the mid-20th century when its unique bioisosteric properties attracted significant pharmaceutical interest. The pivotal breakthrough emerged in the 1960s with the introduction of oxolamine as the first FDA-approved drug containing this heterocycle, marketed as a cough suppressant [7]. This milestone validated the 1,2,4-oxadiazole nucleus as a viable pharmacophore and stimulated extensive research into its therapeutic potential.
The structural versatility of the 1,2,4-oxadiazole ring system stems from its capacity to serve as a stable bioisostere for ester and amide functionalities while resisting metabolic degradation [10]. This property is particularly valuable when ester/amide hydrolysis presents a pharmacokinetic limitation. The ring's planar structure and dipole moment (approximately 3.96 Debye) facilitate specific interactions with biological targets through hydrogen bonding and π-stacking interactions [7]. Additionally, the synthetic accessibility of 1,2,4-oxadiazoles via amidoxime cyclization or 1,3-dipolar cycloadditions has enabled efficient library development for structure-activity relationship studies [10].
Table 1: Milestones in Medicinal Applications of 1,2,4-Oxadiazole Derivatives
Year | Development | Significance |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | First reported synthetic route using amidoximes and acyl chlorides |
1960s | Introduction of Oxolamine | First FDA-approved drug featuring 1,2,4-oxadiazole core |
1980s | Development of Fasiplon | Nonbenzodiazepine anxiolytic drug demonstrating CNS activity |
2000s | Approval of Ataluren | Treatment for nonsense mutation Duchenne muscular dystrophy |
2011 | Isolation of Phidianidines | Natural products with cytotoxic activity and 1,2,4-oxadiazole moiety |
Contemporary medicinal applications of this heterocycle span diverse therapeutic areas, including antiviral agents (pleconaril), neuromuscular disorder treatments (ataluren), and central nervous system modulators (fasiplon) [10]. Notably, naturally occurring 1,2,4-oxadiazoles were discovered in 2011 with the isolation of phidianidine A and B from the sea slug Phidiana militaris. These indole alkaloids demonstrated significant in vitro cytotoxicity against mammalian cell lines (C6, HeLa, CaCo-2) and agonist activity against PTP1B and CXCR4 receptors, confirming the pharmacophoric value of this heterocycle in natural systems [10]. Quisqualic acid, another naturally occurring 1,2,4-oxadiazole derivative isolated from Quisqualis indica seeds, exhibits potent activity at metabotropic glutamate receptors (types II and IV), highlighting the scaffold's relevance in neuroscience drug discovery [10].
The azetidine moiety (four-membered nitrogen-containing saturated ring) in 3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole represents an emerging bioisosteric strategy to optimize drug-like properties. Azetidines offer distinct advantages over more traditional saturated heterocycles like piperidine and piperazine, particularly in modulating physicochemical properties and conformational flexibility [6]. The significant interest in azetidine bioisosteres arises from their ability to address metabolic liabilities and enhance target engagement while maintaining favorable physicochemical profiles.
Structurally, the azetidine ring introduces significant geometric constraints compared to larger heterocycles. With a ring puckering amplitude of approximately 20° and an inversion barrier of 8-10 kcal/mol, azetidines adopt distinct conformational preferences that can precisely orient substituents for optimal target interactions [6]. This constrained geometry reduces the entropic penalty upon binding compared to more flexible six-membered rings. Additionally, the azetidine's basicity (pKa ~11.5 for the conjugate acid) is substantially lower than piperazine (pKa ~9.8 and 5.6 for conjugate acids), reducing cationic character under physiological conditions and potentially improving membrane permeability [6].
Table 2: Bioisosteric Properties of Azetidine Versus Common Saturated Heterocycles
Property | Azetidine | Piperidine | Piperazine |
---|---|---|---|
Ring Size | 4-membered | 6-membered | 6-membered |
Conformational Flexibility | Restricted (puckered) | Chair-boat inversion | Chair inversion |
Basic Nitrogen pKa (conjugate acid) | ~11.5 | ~11.1 | ~9.8 (aliphatic N), ~5.6 (aromatic N) |
Polar Surface Area Contribution | ~3.5 Ų | ~6.0 Ų | ~12.0 Ų |
Metabolic Stability | High (resistance to oxidative metabolism) | Moderate | Low (susceptible to N-oxidation) |
Membrane Permeability | Enhanced | Moderate | Variable |
The incorporation of azetidine motifs has demonstrated particular success in targeting protein-protein interactions and enzymes where precise spatial positioning is critical. Research has identified azetidine-containing compounds as potent inhibitors of Stat3 (Signal Transducer and Activator of Transcription 3), a challenging oncology target implicated in tumor proliferation and survival [3]. The azetidine's compact structure enables optimal positioning of pharmacophores within the shallow SH2 domain of Stat3, where larger heterocycles would cause steric clashes. Additionally, "stretched" azetidine analogues—3-((hetera)cyclobutyl)azetidines—have been developed as advanced building blocks that mimic the spatial orientation of piperidine while offering improved metabolic stability [6].
The synthetic accessibility of azetidine building blocks has increased substantially, with commercial availability of key intermediates such as 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride [9]. This availability facilitates structure-activity exploration around the azetidine core, including N-functionalization and stereochemical optimization. When incorporated into the 3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole scaffold, the azetidine nitrogen provides a versatile site for further derivatization through alkylation or acylation reactions, enabling pharmacokinetic optimization without perturbing the core pharmacophore [5].
The cyclopropyl substituent at the 5-position of the 1,2,4-oxadiazole ring represents a strategic structural element that significantly influences the compound's physicochemical and pharmacodynamic properties. Cyclopropane, despite being the smallest carbocycle, imparts distinctive steric, electronic, and metabolic characteristics that contribute to enhanced drug-likeness [5] [7]. Its implementation in medicinal chemistry has increased substantially as researchers recognize its multifaceted role in pharmacophore optimization.
Stereoelectronically, the cyclopropyl group exhibits unique bonding characteristics described as "bisected" geometry when attached to π-systems. In 3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole, X-ray crystallographic studies of analogous structures confirm that the cyclopropyl ring lies in conjugation with the oxadiazole CN bond, creating a specific spatial orientation that influences molecular recognition [5]. This arrangement allows for effective hyperconjugation between the cyclopropyl Walsh orbitals and the oxadiazole π-system, resulting in electronic effects that modulate the heterocycle's dipole moment and electron density distribution [7]. This electronic modulation can significantly impact binding affinity when interacting with complementary charged regions in biological targets.
Sterically, the cyclopropyl group occupies a volume similar to an isopropyl group but with a completely different shape profile. Its rigid, equilateral triangular structure (C-C bond length 1.51 Å, C-C-C angle 60°) creates a well-defined molecular protrusion that can access hydrophobic binding pockets inaccessible to linear alkyl chains [5]. This compact hydrophobicity contributes to improved membrane permeability without excessive lipophilicity, as evidenced by the calculated logP values of cyclopropyl-containing oxadiazoles being approximately 0.5-1.0 log units lower than their phenyl-substituted counterparts with similar surface areas [7].
Table 3: Comparative Analysis of Cyclopropyl Versus Alternative Substituents
Property | Cyclopropyl | n-Propyl | Phenyl | Cycloheptyl |
---|---|---|---|---|
Steric Parameters | ||||
• TPSA | ~0 Ų | ~0 Ų | ~0 Ų | ~0 Ų |
• Molar Refractivity | ~11.2 cm³/mol | ~10.9 cm³/mol | ~25.4 cm³/mol | ~28.6 cm³/mol |
• Effective Volume | ~50 ų | ~54 ų | ~85 ų | ~110 ų |
Electronic Effects | ||||
• σI (inductive) | -0.21 | -0.05 | 0.10 | -0.05 |
• σR (resonance) | -0.08 | -0.13 | -0.12 | -0.13 |
• Hammett σₘ | 0.07 | - | 0.06 | - |
Pharmacokinetic Influence | ||||
• Metabolic Stability | High | Moderate | Variable | Low |
• CYP450 Inhibition | Low | Low | Moderate | High |
• Passive Permeability | High | Moderate | Moderate | Low |
Metabolically, the cyclopropyl group demonstrates exceptional stability compared to larger alkyl substituents. The inherent strain energy (approximately 27.5 kcal/mol) does not translate into chemical lability but rather creates a kinetic barrier to oxidative metabolism by cytochrome P450 enzymes [7]. This stability is exemplified in the comparison with 3-(azetidin-3-yl)-5-cycloheptyl-1,2,4-oxadiazole (CID 105478113), where the larger cycloheptyl substituent introduces multiple sites for enzymatic oxidation and significantly higher lipophilicity (calculated logP >2) [8]. The cyclopropyl analogue maintains a more balanced lipophilicity profile (calculated logP ~1.5) while resisting oxidative degradation, thereby improving metabolic half-life and oral bioavailability [5] [7].
The strategic incorporation of cyclopropyl substituents has proven particularly valuable in central nervous system (CNS) drug development, where the group's ability to enhance permeability across the blood-brain barrier is crucial. The combination of moderate lipophilicity, low polar surface area, and resistance to metabolism makes cyclopropyl-containing compounds like 3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole promising candidates for targeting neurological targets [7]. This potential is further evidenced by the development of fasiplon, a 1,2,4-oxadiazole-containing anxiolytic drug that successfully reached clinical application [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: